alpha,alpha'-Dianilino-p-xylene

Catalog No.
S667428
CAS No.
13170-62-2
M.F
C20H20N2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha,alpha'-Dianilino-p-xylene

CAS Number

13170-62-2

Product Name

alpha,alpha'-Dianilino-p-xylene

IUPAC Name

N-[[4-(anilinomethyl)phenyl]methyl]aniline

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C20H20N2/c1-3-7-19(8-4-1)21-15-17-11-13-18(14-12-17)16-22-20-9-5-2-6-10-20/h1-14,21-22H,15-16H2

InChI Key

DXWQPWMYKQYRDS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=C3

Synthesis and Characterization:

alpha,alpha'-Dianilino-p-xylene (DADPX) is a small organic molecule with the chemical formula C20H20N2. It can be synthesized through various methods, including the condensation reaction of p-xylene diamine with p-benzoquinone []. DADPX is commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications in Material Science:

DADPX has been explored for its potential applications in material science due to its unique properties. Some research suggests DADPX could be a promising candidate for:

  • Liquid crystals: DADPX exhibits liquid crystalline behavior in specific temperature ranges, making it a potential candidate for display technologies and other applications requiring specific optical properties [].
  • Organic electronics: DADPX has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its ability to transport charge carriers.

Alpha,alpha'-Dianilino-p-xylene is an organic compound with the chemical formula C20H20N2C_{20}H_{20}N_{2} and a CAS number of 13170-62-2. It features two aniline groups attached to a p-xylene backbone, which contributes to its unique properties. This compound is characterized by its aromatic structure, which includes two phenyl rings linked through a p-xylene unit. The presence of amine functional groups allows for diverse reactivity and potential applications in various fields, including materials science and pharmaceuticals.

Due to its amine groups. Notably, it can undergo:

  • Polycondensation Reactions: It reacts with other compounds to form polymers, such as N-phenylated polyamines through polycondensation with aniline.
  • Friedel-Crafts Reactions: The compound can also be involved in Friedel-Crafts reactions, which allow for the introduction of additional substituents onto the aromatic rings .
  • Electrophilic Substitution: The aromatic nature of the compound makes it susceptible to electrophilic substitution reactions, where electrophiles can attack the electron-rich aromatic system.

Alpha,alpha'-Dianilino-p-xylene can be synthesized through various methods:

  • Condensation Reactions: A common method involves the condensation of p-xylene with aniline under acidic conditions. This reaction typically requires heat and may utilize a catalyst to facilitate the formation of the dianilino structure.
  • Polymerization Techniques: The compound can also be synthesized via polymerization methods that involve the reaction of aniline derivatives with p-xylene in the presence of a suitable catalyst .

The unique structure of alpha,alpha'-dianilino-p-xylene allows for several applications:

  • Material Science: It is used in the synthesis of polymers and resins due to its ability to form cross-linked networks.
  • Dyes and Pigments: The compound may serve as a precursor for dye manufacturing due to its chromophoric properties.
  • Pharmaceuticals: Its potential biological activity suggests that it could be explored for use in drug development or as a pharmaceutical intermediate.

Several compounds share structural similarities with alpha,alpha'-dianilino-p-xylene. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
N,N-Diethyl-p-phenylenediamineContains two amine groups on a phenyl backboneUsed in rubber production and as a dye intermediate
AnilineSimple amine attached to a phenyl groupBasic building block for many organic reactions
p-XylylenediamineContains two amine groups on a xylene backbonePotentially used in polymer synthesis

Alpha,alpha'-dianilino-p-xylene is unique due to its dual aniline substituents on a p-xylene core, which enhances its reactivity and potential applications compared to simpler derivatives like aniline or p-xylylenediamine.

Traditional Synthetic Routes

The synthesis of alpha,alpha'-dianilino-p-xylene can be achieved through several well-established routes. The most documented method involves the nucleophilic substitution reaction between p-xylylene dichloride (1,4-bis(chloromethyl)benzene) and aniline under controlled conditions. This reaction proceeds through the following mechanism:

  • Nucleophilic attack by the aniline nitrogen on the benzylic carbon of p-xylylene dichloride
  • Formation of a transition state
  • Departure of the chloride leaving group
  • Formation of the carbon-nitrogen bond at both methyl positions

Another effective synthetic route involves the reaction of p-xylene-α,α'-diol with aniline in the presence of potassium hydroxide. This approach utilizes hydroxyl groups as leaving groups, which are activated under basic conditions to facilitate the nucleophilic substitution by aniline.

The chemical structure of alpha,alpha'-dianilino-p-xylene can be represented as follows:

$$
\begin{array}{ccc}
\mathrm{C}6\mathrm{H}5\mathrm{NH} & - & \mathrm{CH}2 \
& | & \
& \mathrm{C}
6\mathrm{H}4 & \
& | & \
\mathrm{C}
6\mathrm{H}5\mathrm{NH} & - & \mathrm{CH}2
\end{array}
$$

This structure highlights the p-xylene backbone with two aniline groups attached at the methyl positions, forming the key N-C bonds that characterize this compound.

Catalytic and Solvent-Optimized Methods

Research has demonstrated that the synthesis of alpha,alpha'-dianilino-p-xylene can be optimized through careful selection of catalysts and solvents. One effective approach involves the solution polycondensation of α,α'-dibromo-p-xylene with aniline in N-methyl-2-pyrrolidone (NMP) at elevated temperatures (approximately 150°C) using potassium bicarbonate as an acid acceptor.

Studies have investigated the effects of various reaction media on the synthesis of N-phenylated polyamines derived from this compound. Polar aprotic solvents such as N,N-dimethylacetamide (DMAc), NMP, and dimethyl sulfoxide (DMSO) generally provide better results with polymers having inherent viscosities above 0.2 dl g⁻¹.

This catalytic method offers several advantages:

  • The use of NMP facilitates the dissolution of reactants and intermediates
  • Potassium bicarbonate effectively neutralizes hydrogen bromide formed during the reaction
  • The elevated temperature accelerates the nucleophilic substitution reaction

Table 1 below compares the effectiveness of different solvents in the synthesis process:

SolventReaction HomogeneityPolymer Viscosity (dl g⁻¹)Advantages
NMPHomogeneous>0.2Best overall performance
DMAcHeterogeneous>0.2Good polymer formation
DMSOHeterogeneous>0.2Good polymer formation
AnisoleHomogeneous<0.2Poor polymer formation despite homogeneity
HMPAHeterogeneousVariableEnvironmental concerns
NitrobenzeneHeterogeneousVariableToxicity concerns

Industrial-Scale Production Techniques

The industrial production of alpha,alpha'-dianilino-p-xylene involves scaling up laboratory synthesis methods while optimizing reaction parameters for efficiency, yield, and purity. The most viable route for large-scale production involves the reaction of p-xylylene dichloride with aniline under controlled conditions.

Key considerations for industrial-scale production include:

  • Reaction vessel design: Industrial reactors must provide efficient heat transfer, mixing, and containment of potentially hazardous materials.
  • Temperature control: Maintaining optimal temperature ranges (typically 80-120°C) is crucial for reaction completion while preventing thermal decomposition.
  • Purification processes: Industrial purification commonly employs recrystallization techniques to achieve the standard commercial purity of ≥98.0%.
  • Safety measures: Given the use of reactive halogenated compounds and the potential release of hydrogen halides, appropriate safety protocols are essential.

Comparative Analysis of Monomer Reactivity

The reactivity of alpha,alpha'-dianilino-p-xylene as a monomer has been studied extensively, particularly in comparison with related amine compounds. In polymerization studies, this compound demonstrates higher reactivity compared to other amine derivatives.

In comparative research examining the solution polycondensation of α,α'-dibromo-p-xylene with various amines, including aniline, α,α'-dianilino-p-xylene, and their trimethylsilyl derivatives, α,α'-dianilino-p-xylene produced polymers with the highest inherent viscosity (0.3 dl g⁻¹). This indicates superior performance in polymer formation.

Table 2: Reactivity Comparison of Amines in Polycondensation with α,α'-Dibromo-p-Xylene

AmineSolventTemperature (°C)Inherent Viscosity (dl g⁻¹)Reference
α,α'-Dianilino-p-xyleneNMP1500.30
AnilineHMPA200.24
N,N-bis(trimethylsilyl)anilineNMP150<0.24
N,N'-Bis(trimethylsilyl)-α,α'-dianilino-p-xyleneNMP150<0.30

The enhanced reactivity of alpha,alpha'-dianilino-p-xylene can be attributed to:

  • The balanced nucleophilicity of the aniline nitrogen atoms
  • The structural arrangement that facilitates polymer chain growth
  • Appropriate spatial orientation of reactive groups
  • The absence of significant steric hindrance that might impede reaction progress

XLogP3

4.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

Alpha,alpha'-Dianilino-p-xylene

Dates

Modify: 2023-08-15

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